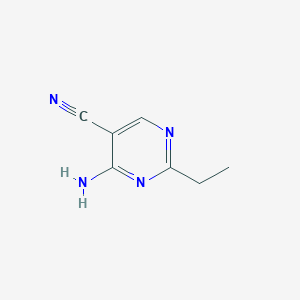

4-Amino-2-ethylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-amino-2-ethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICZPRJRQVCUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632418 | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-45-3 | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No. 698-29-3), a key heterocyclic building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, established synthesis methodologies, critical applications, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

A Note on the Topic Specification

Initial searches for "4-Amino-2-ethyl pyrimidine-5-carbonitrile" did not yield a specific CAS number or substantial technical data. However, extensive information is available for the closely related and widely used analog, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3) . This guide will focus on this well-documented compound, assuming it to be the intended subject of interest for research and development professionals.

Core Compound Identification and Properties

4-Amino-2-methylpyrimidine-5-carbonitrile is a substituted pyrimidine that serves as a crucial scaffold in the synthesis of complex organic molecules. The pyrimidine ring is a privileged structure in medicinal chemistry, being a core component of nucleobases and numerous therapeutic agents.[1][2] The strategic placement of amino, methyl, and cyano groups on this scaffold provides multiple reaction sites for further functionalization.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 698-29-3 | [1][3][4][5] |

| Molecular Formula | C₆H₆N₄ | [3] |

| Molecular Weight | 134.14 g/mol | [3][6] |

| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbonitrile | [2] |

| Synonyms | 2-Methyl-4-amino-5-cyanopyrimidine, 4-Amino-5-cyano-2-methylpyrimidine | [3] |

| InChI Key | YBPNIILOUYAGIF-UHFFFAOYSA-N | [2][3] |

| SMILES | CC1=NC=C(C(=N1)N)C#N | [2] |

Physicochemical Properties

Understanding the physical and chemical properties is paramount for its application in synthesis, formulation, and biological assays.

| Property | Value | Source |

| Appearance | Pale yellow powder/solid | [3] |

| Melting Point | 249 °C | [3] |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol. | [1][3][4] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| pKa | Data not widely available; the amino group imparts basic character. | |

| XLogP3 | 0.5 | [3] |

Synthesis Methodologies: Constructing the Pyrimidine Core

The synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile is primarily achieved through the condensation of an amidine with a suitable three-carbon precursor containing a nitrile group. This approach is efficient and adaptable for large-scale production.[2]

Principle of Synthesis: Amidine Condensation

The most prevalent synthetic route involves the reaction of acetamidine hydrochloride with a malononitrile derivative. This is a classic example of pyrimidine ring formation, where the amidine provides the N1-C2-N3 fragment of the ring system.

A common three-carbon synthon is ethoxymethylenemalononitrile (EMMN) . The reaction proceeds via a nucleophilic attack, cyclization, and subsequent elimination of ethanol to form the stable aromatic pyrimidine ring.

Caption: General workflow for pyrimidine synthesis via condensation.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for synthesizing analogous pyrimidine structures.[2][7]

Objective: To synthesize 4-Amino-2-methylpyrimidine-5-carbonitrile.

Materials:

-

Acetamidine hydrochloride

-

Ethoxymethylenemalononitrile (EMMN)

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous Ethanol (EtOH)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol.

-

Amidine Formation: Add acetamidine hydrochloride to the solution and stir for 20-30 minutes to form the free base, acetamidine.

-

Condensation: Slowly add ethoxymethylenemalononitrile (EMMN) to the reaction mixture. Causality Insight: This slow addition controls the exothermic reaction and prevents the formation of side products.

-

Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Isolation: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and then wash with water to remove inorganic salts.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The expected IR spectrum will show characteristic peaks for the amino (N-H) and nitrile (C≡N) groups.

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[2] 4-Amino-2-methylpyrimidine-5-carbonitrile is a particularly valuable intermediate due to its potential for derivatization at multiple positions.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the kinase active site. The amino group at the 4-position can act as a key hydrogen bond donor, while the nitrile group can be used as a chemical handle or to modulate electronic properties. Derivatives have been explored for their potential to inhibit enzymes like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial targets in oncology.[2]

Caption: Derivatization pathways and resulting applications.

Intermediate in Vitamin B1 Synthesis

A significant industrial application of this compound is its role as a precursor in the synthesis of Thiamine (Vitamin B1).[2] The nitrile group can be selectively reduced to an aminomethyl group (-CH₂NH₂) using catalytic hydrogenation (e.g., with Raney nickel).[2] This resulting intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, is a key fragment that is subsequently coupled with a thiazole component to complete the thiamine structure.

Antimicrobial and Antiviral Research

The structural versatility of the pyrimidine ring allows for the creation of large libraries of compounds for screening against various pathogens.[2] Scientists have investigated derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile for a range of pharmacological activities, including potential antimicrobial, anticancer, and antiviral properties.[2]

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety.

Hazard Identification (GHS Classification)

Based on available safety data sheets, the compound is classified as follows:

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[4][6]

-

P270: Do not eat, drink or smoke when using this product.[4][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4][6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid generating dust. If dust formation is likely, a NIOSH-approved respirator may be necessary.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3) is a high-value chemical intermediate with a proven track record in both academic research and industrial synthesis. Its straightforward preparation, coupled with the reactivity of its functional groups, makes it an ideal starting point for developing novel kinase inhibitors, synthesizing essential vitamins, and exploring new therapeutic agents. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for any scientist or researcher looking to leverage its potential in their work.

References

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc . Available at: [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences . Available at: [Link]

-

XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 698-29-3 Name: 4-amino-2-methylpyrimidine-5-carbonitrile - 杭州智化科技有限公司 . Available at: [Link]

Sources

- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]

- 2. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]

- 5. 4-Amino-2-methylpyrimidine-5-carbonitrile , 97% , 698-29-3 - CookeChem [cookechem.com]

- 6. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Amino-2-ethylpyrimidine-5-carbonitrile

This guide provides a comprehensive technical overview of 4-Amino-2-ethylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited direct experimental data for this specific molecule, this document leverages established knowledge of its close structural analog, 4-Amino-2-methylpyrimidine-5-carbonitrile, to infer its chemical characteristics, synthesis, and potential applications. This approach, grounded in fundamental chemical principles, offers valuable insights for researchers and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic structure in numerous biologically active molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. This prevalence in nature has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its derivatives have been extensively investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The versatility of the pyrimidine core allows for diverse substitutions at various positions, enabling the fine-tuning of a molecule's biological activity and making it a highly attractive framework for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

4-Amino-2-ethylpyrimidine-5-carbonitrile is characterized by a pyrimidine ring substituted with an amino group at the 4-position, an ethyl group at the 2-position, and a nitrile group at the 5-position. The presence and arrangement of these functional groups dictate the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

| Property | 4-Amino-2-methylpyrimidine-5-carbonitrile | 4-Amino-2-ethylpyrimidine-5-carbonitrile (Predicted) | Reference |

| Molecular Formula | C₆H₆N₄ | C₇H₈N₄ | - |

| Molecular Weight | 134.14 g/mol | 148.17 g/mol | [1] |

| Appearance | Pale yellow powder | Likely a pale yellow solid | [2] |

| Melting Point | 249 °C | Expected to be in a similar range, possibly slightly lower due to the larger alkyl group disrupting crystal packing. | [1] |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol. | Similar solubility profile expected. The ethyl group may slightly increase lipophilicity. | [1] |

| pKa | 3.00 ± 0.10 | Expected to be in a similar range. | [1] |

The nitrile group is a strong electron-withdrawing group, which influences the electron density of the pyrimidine ring. The amino group, conversely, is an electron-donating group. The ethyl group at the 2-position will have a modest electron-donating effect through induction. These electronic characteristics are crucial for the molecule's reactivity and its potential to interact with biological targets.

Caption: Molecular structure of 4-Amino-2-ethylpyrimidine-5-carbonitrile.

Synthesis of 2-Alkyl-4-aminopyrimidine-5-carbonitriles

A common and efficient method for the synthesis of 4-aminopyrimidine-5-carbonitriles involves the condensation of an amidine hydrochloride with a malononitrile derivative. This approach offers good yields and a straightforward protocol.

General Synthetic Pathway

The synthesis is typically a one-pot reaction involving the condensation of an appropriate amidine with a suitable three-carbon synthon. For the synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile, propionamidine hydrochloride would be the required starting material, analogous to the use of acetamidine hydrochloride for the methyl derivative.

Caption: General synthetic workflow for 2-alkyl-4-aminopyrimidine-5-carbonitriles.

Detailed Experimental Protocol (Adapted for the 2-Ethyl Analog)

The following protocol is adapted from the established synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile.

Materials:

-

Propionamidine hydrochloride

-

Malononitrile

-

30% aqueous formaldehyde

-

t-Butanol

-

70 wt% t-butyl hydroperoxide in water

Procedure:

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), propionamidine hydrochloride (12 mmol), malononitrile (10 mmol), and 30% aqueous formaldehyde (12 mmol).

-

Heat the reaction mixture to 65-70 °C and maintain for 4 hours.

-

Cool the mixture to 20-25 °C.

-

Carefully add 70 wt% t-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35 °C for 1 hour.

-

Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Causality behind Experimental Choices:

-

Solvent: t-Butanol is a suitable solvent that can dissolve the reactants and facilitate the reaction at the desired temperature.

-

Temperature: The initial heating to 65-70 °C provides the necessary activation energy for the condensation reaction to form the pyrimidine ring.

-

Oxidizing Agent: t-Butyl hydroperoxide is used in the final step to aromatize the dihydropyrimidine intermediate to the final pyrimidine product.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data | 4-Amino-2-methylpyrimidine-5-carbonitrile | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 4-Amino-2-ethylpyrimidine-5-carbonitrile (Predicted) | Reference |

| ¹H NMR (DMSO-d₆) | δ ~2.4 (s, 3H, CH₃), δ ~7.3 (br s, 2H, NH₂), δ ~8.2 (s, 1H, H-6) | δ 1.0–1.2 (t, 6H, -N(CH₂CH₃)₂), δ 3.4–3.6 (q, 4H, -N(CH₂CH₃)₂), δ 6.8 (s, 2H, NH₂), δ 8.1 (s, 1H, pyrimidine H-6) | δ ~1.2 (t, 3H, CH₃ of ethyl), δ ~2.7 (q, 2H, CH₂ of ethyl), δ ~7.3 (br s, 2H, NH₂), δ ~8.2 (s, 1H, H-6) | [3] |

| ¹³C NMR | Not readily available | δ 118.5 (C≡N), δ 158.9 (C-2) | δ ~12 (CH₃ of ethyl), δ ~25 (CH₂ of ethyl), δ ~118 (C≡N), δ ~90 (C-5), δ ~160 (C-4), δ ~162 (C-2), δ ~165 (C-6) | [3] |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1650 (C=N stretch) | 3325–3478 (N-H stretch), 2175–2212 (C≡N stretch), 1542–1649 (C=C/C=N aromatic) | Similar characteristic peaks are expected. | [3] |

| Mass Spec (m/z) | 134.14 [M]⁺ | 191.23 [M]⁺ | 148.17 [M]⁺ | [1][3] |

Rationale for Predictions:

-

¹H NMR: The ethyl group is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The chemical shifts of the amino and pyrimidine protons are anticipated to be similar to the methyl analog.

-

¹³C NMR: The ethyl group will introduce two new signals in the aliphatic region. The chemical shifts of the pyrimidine ring carbons and the nitrile carbon are expected to be comparable to the diethylamino analog.

-

IR: The characteristic stretching frequencies for the N-H, C≡N, and C=N bonds are expected to be present and in similar regions as observed for the analogs.

-

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of 4-Amino-2-ethylpyrimidine-5-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

While the specific biological activity of 4-Amino-2-ethylpyrimidine-5-carbonitrile has not been extensively reported, the broader class of pyrimidine-5-carbonitrile derivatives has shown significant potential in various therapeutic areas.

-

Anticancer Activity: Many pyrimidine derivatives have been investigated as anticancer agents. For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. The structural features of 4-Amino-2-ethylpyrimidine-5-carbonitrile make it a candidate for screening against various cancer cell lines.

-

Enzyme Inhibition: The pyrimidine scaffold can act as a bioisostere for purines, allowing it to interact with enzymes that typically bind to purine-containing substrates. This makes pyrimidine derivatives potential inhibitors of kinases, which play crucial roles in cellular signaling and are often dysregulated in diseases like cancer.

-

Building Block for Complex Molecules: 4-Amino-2-ethylpyrimidine-5-carbonitrile can serve as a versatile starting material for the synthesis of more complex heterocyclic compounds with potentially enhanced biological activities. The amino and nitrile groups offer sites for further chemical modification.

Conclusion and Future Directions

4-Amino-2-ethylpyrimidine-5-carbonitrile represents a valuable, yet under-explored, member of the pyrimidine family of heterocyclic compounds. Based on the well-established chemistry of its analogs, it is predicted to be a stable, synthetically accessible molecule with potential applications in medicinal chemistry. The ethyl group, in comparison to the more commonly studied methyl group, may offer subtle but significant differences in terms of lipophilicity, metabolic stability, and binding interactions with biological targets.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 4-Amino-2-ethylpyrimidine-5-carbonitrile. Subsequent in-vitro and in-vivo studies are warranted to explore its biological activity profile, particularly in the areas of oncology and infectious diseases. Such investigations will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

-

PubChem. (n.d.). 4-Amino-5-pyrimidinecarbonitrile. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile, min 97%, 1 gram. Retrieved from [Link]

-

ResearchGate. (2025). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

Sources

- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile , 97% , 698-29-3 - CookeChem [cookechem.com]

- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-amino-2-methylpyrimidine-5-carbonitrile, a pivotal heterocyclic compound. It addresses a common point of confusion regarding its nomenclature, detailing its precise chemical identity, and delves into field-proven synthetic protocols, in-depth characterization data, and its significant role as a strategic intermediate in pharmaceutical and biological chemistry.

Correct IUPAC Nomenclature and Structural Identification

A critical first step in working with any chemical entity is the precise confirmation of its identity. While sometimes referred to with an ethyl substitution, the compound registered under CAS Number 698-29-3 is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-Amino-2-methylpyrimidine-5-carbonitrile .[1] This nomenclature specifies a pyrimidine core with an amino group at position 4, a methyl group at position 2, and a nitrile functional group at position 5.

This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry, largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[1] The specific arrangement of substituents on this compound makes it a versatile precursor for more complex molecular architectures.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | 4-Amino-2-methylpyrimidine-5-carbonitrile | [1] |

| CAS Number | 698-29-3 | [1] |

| Molecular Formula | C₆H₆N₄ | |

| Molecular Weight | 134.14 g/mol | |

| InChI Key | YBPNIILOUYAGIF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | Cc1ncc(C#N)c(N)n1 | |

| Melting Point | 249 °C | ECHEMI |

| Boiling Point | 315.6°C at 760 mmHg (Predicted) | ECHEMI |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol. | [2] |

| Appearance | Pale yellow to white crystalline powder | ECHEMI, Guidechem |

Strategic Synthesis Methodologies

The synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile is most efficiently achieved through the condensation of an appropriate C2 amidine unit with a functionalized C3 synthon, constructing the pyrimidine ring. These methods are valued for their scalability and efficiency, making them suitable for both laboratory-scale research and industrial production.[1][3]

Established Protocol: Condensation of Acetamidine with a Malononitrile Derivative

One of the most robust and scalable routes involves the reaction of acetamidine hydrochloride with a malononitrile derivative. A common precursor is generated in situ from the reaction of malononitrile with an activating agent.

A peer-reviewed, scalable process highlights the reaction of malononitrile with an ionic salt prepared from dimethylformamide (DMF) and dimethyl sulfate.[3] The resulting enamine intermediate is then condensed with acetamidine hydrochloride without isolation to afford the target compound.[3]

Experimental Protocol:

-

Step 1: Preparation of the Enamine Intermediate. In a suitable reaction vessel, malononitrile is treated with an ionic salt (e.g., formed in situ from DMF and dimethyl sulfate) in an appropriate solvent.

-

Step 2: Condensation and Cyclization. Acetamidine hydrochloride is added to the reaction mixture containing the enamine intermediate. The mixture is heated to promote condensation and subsequent cyclization to form the pyrimidine ring.

-

Step 3: Work-up and Purification. Upon reaction completion, the mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., water, ethanol) to remove impurities and dried. Recrystallization from ethanol can be performed for further purification.[4]

This approach has been reported to achieve an overall yield of 70% and is considered a convenient method for industrial use.[3]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for 4-amino-2-methylpyrimidine-5-carbonitrile.

Table 2: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.4-2.6 ppm), the amino protons (broad singlet, may be exchangeable with D₂O, ~5.0-8.5 ppm), and the pyrimidine ring proton (singlet, ~8.0-8.4 ppm).[5] |

| ¹³C NMR | Resonances for the methyl carbon, the nitrile carbon (~115-118 ppm), and the distinct carbons of the pyrimidine ring. |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (typically two bands in the 3100-3500 cm⁻¹ region), the C≡N stretch of the nitrile group (~2200-2220 cm⁻¹), and C=N/C=C stretching vibrations of the pyrimidine ring (~1540-1650 cm⁻¹).[5][6] |

| Mass Spec. (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 134.14. Fragmentation patterns would be consistent with the structure. |

Self-validation of these protocols is achieved by comparing the empirical data from synthesized material against established reference spectra and physical constants.

Applications in Drug Development and Biological Chemistry

The primary and most significant application of 4-amino-2-methylpyrimidine-5-carbonitrile is its role as a key intermediate in the synthesis of Thiamine (Vitamin B1).[1]

Core Building Block for Vitamin B1 (Thiamine)

Thiamine is an essential micronutrient, and its pyrophosphate derivative (TPP) is a critical coenzyme for enzymes involved in carbohydrate and amino acid metabolism, including pyruvate dehydrogenase and transketolase.[7] Chemical synthesis is the only economically viable source for commercial thiamine production.[8]

The synthetic pathway involves the reduction of the nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile to an aminomethyl group, forming 4-amino-5-aminomethyl-2-methylpyrimidine. This reduction is typically achieved via catalytic hydrogenation, often using Raney nickel as the catalyst under hydrogen pressure.[1] The resulting diamine contains the complete pyrimidine moiety of thiamine. This intermediate is then coupled with the thiazole portion of the molecule to complete the synthesis of thiamine.[9]

Scaffold for Medicinal Chemistry Exploration

Beyond its role in vitamin synthesis, the 4-aminopyrimidine-5-carbonitrile scaffold is a subject of interest in drug discovery. The pyrimidine ring is a versatile platform that allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's biological activity.[1]

While direct biological activity of the title compound is not extensively reported, its derivatives have been investigated for a range of pharmacological activities, including:

-

Anticancer Agents: Pyrimidine derivatives are a well-established class of anticancer drugs (e.g., 5-Fluorouracil).[10] Novel compounds based on the pyrimidine-5-carbonitrile core have been designed and evaluated as potential inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[6][10]

-

Antimicrobial and Antiviral Properties: The structural diversity of pyrimidine derivatives has led to their investigation as potential antimicrobial and antiviral agents.[1]

The presence of the amino and nitrile groups provides reactive handles for further chemical modification, making 4-amino-2-methylpyrimidine-5-carbonitrile a valuable starting material for generating libraries of diverse compounds for biological screening.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are imperative to ensure safety.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | ECHEMI |

| Skin Irritation | H315 | Causes skin irritation | Sigma-Aldrich |

| Serious Eye Damage | H318 | Causes serious eye damage | Sigma-Aldrich |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Sigma-Aldrich |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Conclusion

4-Amino-2-methylpyrimidine-5-carbonitrile is a compound of significant industrial and research importance. Accurate identification and a thorough understanding of its synthesis are foundational for its effective use. Its primary application as the central pyrimidine precursor in the large-scale synthesis of Vitamin B1 underscores its value in nutrition and health. Furthermore, its chemical structure presents a versatile and strategically important scaffold for the development of novel therapeutic agents, ensuring its continued relevance in the fields of medicinal chemistry and drug discovery.

References

-

Request PDF. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

-

YouTube. (2020, December 22). Vitamin B1 (thiamine) Biosynthesis. Retrieved from [Link]

-

ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). The pathways of thiamin biosynthesis in yeasts. The major intermediates... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

-

ResearchGate. (n.d.). Three-component process for the synthesis of 4-amino-5- Pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-5-aminomethyl-2-methyl-pyrimidine. Retrieved from [Link]

-

ResearchGate. (2021). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical Shift Variations in Common Metabolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiamin (vitamin B1) biosynthesis in bacteria. Enzymes are discussed in... Retrieved from [Link]

-

IJIRSET. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR shift for protons on the methyl groups attached the amino group... Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes.. Retrieved from [Link]

Sources

- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]

- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiamine - Wikipedia [en.wikipedia.org]

- 8. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 9. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 4-Amino-2-ethylpyrimidine-5-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the spectral data for 4-Amino-2-ethylpyrimidine-5-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its structural confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

4-Amino-2-ethylpyrimidine-5-carbonitrile is a substituted pyrimidine featuring an amino group (-NH₂) at position 4, an ethyl group (-CH₂CH₃) at position 2, and a nitrile group (-C≡N) at position 5. The accurate characterization of this molecule relies on identifying the unique spectroscopic signatures of these functional groups and their interplay within the pyrimidine ring system.

Caption: Molecular structure of 4-Amino-2-ethylpyrimidine-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-Amino-2-ethylpyrimidine-5-carbonitrile are detailed below, with chemical shifts estimated from its methyl and diethylamino analogs.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the amino group protons, and the pyrimidine ring proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~1.3 | Triplet (t) | 3H | -CH₃ (ethyl) | Expected triplet due to coupling with the adjacent CH₂ group. |

| ~2.8 | Quartet (q) | 2H | -CH₂- (ethyl) | Expected quartet due to coupling with the adjacent CH₃ group. |

| ~7.2 | Broad Singlet (br s) | 2H | -NH₂ | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

| ~8.2 | Singlet (s) | 1H | H-6 (pyrimidine) | Aromatic proton on the pyrimidine ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~12 | -CH₃ (ethyl) | Aliphatic carbon of the ethyl group. |

| ~30 | -CH₂- (ethyl) | Aliphatic carbon of the ethyl group. |

| ~95 | C-5 | Carbon bearing the nitrile group, significantly shielded. |

| ~117 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~158 | C-6 | Aromatic carbon in the pyrimidine ring. |

| ~162 | C-4 | Carbon attached to the amino group. |

| ~165 | C-2 | Carbon attached to the ethyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-ethylpyrimidine-5-carbonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Justification |

| 3450-3300 | N-H stretching | Amino (-NH₂) | Asymmetric and symmetric stretching of the primary amine. |

| 2230-2210 | C≡N stretching | Nitrile (-C≡N) | Strong, sharp absorption characteristic of a nitrile group.[2] |

| 1650-1550 | C=N and C=C stretching | Pyrimidine ring | Aromatic ring stretching vibrations. |

| 1470-1430 | C-H bending | Ethyl (-CH₂CH₃) | Bending vibrations of the aliphatic C-H bonds. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 4-Amino-2-ethylpyrimidine-5-carbonitrile is 148.17 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 148 or 149, respectively.

-

Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of small, stable molecules or radicals from the parent ion.

Caption: Predicted key fragmentation pathways for 4-Amino-2-ethylpyrimidine-5-carbonitrile.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The comprehensive spectral analysis outlined in this guide, based on robust data from structural analogs, provides a strong predictive framework for the characterization of 4-Amino-2-ethylpyrimidine-5-carbonitrile. The predicted NMR, IR, and MS data offer a reliable basis for the structural confirmation and purity assessment of this important synthetic intermediate. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

Sources

The Genesis and Synthetic Evolution of 2-Alkyl-4-Aminopyrimidine-5-carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-alkyl-4-aminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents and molecular probes. Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and history of this vital heterocyclic system. It traces the evolution of its synthesis from classical, multi-step approaches to modern, highly efficient multi-component reactions. Key synthetic protocols are detailed, causality behind experimental choices is explained, and the strategic importance of this scaffold in drug discovery is highlighted.

Introduction: The Significance of the Pyrimidine-5-carbonitrile Core

Pyrimidine derivatives are of immense biological importance, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA.[1] The synthetic exploration of the pyrimidine ring system began in earnest in the late 19th century, with the pioneering work of researchers like Pinner, who first synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate in 1884.[2]

Within the vast landscape of pyrimidine chemistry, the 4-aminopyrimidine-5-carbonitrile moiety has emerged as a particularly valuable pharmacophore. The presence of the amino group at the 4-position and the cyano group at the 5-position creates a unique electronic profile and provides key hydrogen bonding capabilities, making it an effective scaffold for interacting with various biological targets. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] The 2-alkyl substituent further allows for the fine-tuning of steric and electronic properties, enhancing target specificity and pharmacokinetic profiles.

Historical Perspective: From Classical Synthesis to a Modern Mainstay

The journey to the efficient synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles is a story of evolving synthetic strategy, moving from classical, often lengthy, linear syntheses to elegant and atom-economical multi-component reactions.

Early Foundations in Pyrimidine Synthesis

The systematic study of pyrimidines dates back to 1884.[2] Early methods for constructing the pyrimidine ring typically involved the condensation of a three-carbon component (like a β-dicarbonyl compound) with a compound containing an N-C-N fragment (an amidine, urea, or guanidine).[4] This foundational approach, while effective for simple pyrimidines, often required harsh conditions and offered limited scope for producing highly functionalized derivatives like the 4-aminopyrimidine-5-carbonitriles in a single step. The initial syntheses of such complex pyrimidines would have likely involved multi-step sequences, starting with a pre-formed pyrimidine ring followed by sequential introduction of the amino, cyano, and alkyl groups through nucleophilic substitution and other functional group transformations.

The Advent of Multi-Component Reactions: The Biginelli and Beyond

A paradigm shift in the synthesis of functionalized pyrimidines came with the advent of multi-component reactions (MCRs). The Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891, demonstrated the remarkable efficiency of combining three components—an aldehyde, a β-ketoester, and urea—in a one-pot synthesis to produce dihydropyrimidinones.[5][6]

While the original Biginelli reaction did not directly yield the 2-alkyl-4-aminopyrimidine-5-carbonitrile scaffold, its principles of convergent synthesis laid the groundwork for future innovations. Over the 20th century and into the 21st, the Biginelli reaction was extensively modified and expanded. Researchers began to substitute the β-ketoester with other active methylene compounds, such as malononitrile, and replace urea with amidines. This led to the development of "Biginelli-like" or "modified Biginelli" reactions that could directly assemble the desired 4-aminopyrimidine-5-carbonitrile core with high efficiency.[7] These modern MCRs represent the current state-of-the-art for accessing this important class of compounds.

Key Synthetic Methodologies: A Practical Guide

The contemporary synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles is dominated by three-component condensation strategies. These methods are favored for their operational simplicity, high yields, and the ability to generate diverse libraries of compounds for drug discovery.

The Modern Three-Component Synthesis

The most widely employed and versatile method for constructing the 2-alkyl-4-aminopyrimidine-5-carbonitrile scaffold is a one-pot, three-component reaction involving an aldehyde, malononitrile, and an N-unsubstituted amidine.[8]

Reaction Scheme:

A generalized three-component reaction for the synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles.

Causality Behind Experimental Choices:

-

Reactants: The aldehyde provides the substituent at the 6-position of the pyrimidine ring. Malononitrile serves as the C5-C6 fragment, incorporating the crucial carbonitrile group. The alkylamidine provides the N1, C2, and N3 atoms of the ring, as well as the 2-alkyl group.

-

Catalyst: The reaction is typically catalyzed by a base, such as sodium acetate or triethylamine, or a Lewis acid.[8] The catalyst facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile and subsequent cyclization steps.

-

Solvent and Temperature: A variety of solvents can be employed, including ethanol, dimethylformamide (DMF), or even water, often at reflux temperatures to drive the reaction to completion.[8] Microwave irradiation has also been successfully used to accelerate the reaction and improve yields.[8]

Experimental Protocol: Synthesis of 4-Amino-2-methyl-6-phenylpyrimidine-5-carbonitrile

-

To a round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and acetamidine hydrochloride (1.0 mmol).

-

Add ethanol (10 mL) as the solvent, followed by a catalytic amount of sodium acetate (0.2 mmol).

-

Stir the mixture and heat to reflux for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Data Presentation: Representative Yields for Three-Component Synthesis

| R-CHO (Aldehyde) | 2-Alkyl Group | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Methyl | Sodium Acetate | Ethanol | 85 |

| 4-Chlorobenzaldehyde | Methyl | Triethylamine | DMF | 88 |

| 4-Methoxybenzaldehyde | Ethyl | None (Microwave) | Water | 92 |

Synthesis via Enamine Intermediates

An alternative, though related, approach involves the pre-formation of an enamine intermediate, which then reacts with an amidine to form the pyrimidine ring. For example, 2-(ethoxymethylene)malononitrile can react with various amidines to yield the corresponding 4-aminopyrimidine-5-carbonitriles.

Reaction Scheme:

Synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles from an enamine intermediate.

Experimental Protocol: Synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile

-

In a suitable reaction vessel, dissolve 2-(ethoxymethylene)malononitrile (1.0 mmol) and propionamidine hydrochloride (1.0 mmol) in ethanol (15 mL).

-

Add a base, such as sodium ethoxide (1.1 mmol), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting materials are consumed, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-2-ethylpyrimidine-5-carbonitrile.

Conclusion: A Scaffold of Enduring Importance

The history of 2-alkyl-4-aminopyrimidine-5-carbonitriles mirrors the broader evolution of synthetic organic chemistry. From its likely origins in multi-step, classical pyrimidine syntheses to its current efficient construction via elegant multi-component reactions, this scaffold has become a cornerstone of modern medicinal chemistry. The methodologies detailed in this guide provide a robust and versatile toolkit for researchers to access a wide range of derivatives. The continued exploration of this privileged core promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action, ensuring its relevance in the field of drug discovery for years to come.

References

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

-

Accounts of Chemical Research. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

metaphactory. (n.d.). Mammalian Pyrimidine Biosynthesis: Fresh Insights into an Ancient Pathway. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Retrieved from [Link]

-

PMC - NIH. (2017). Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. Retrieved from [Link]

-

Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-enaminonitrile 4 and its reactions with triethyl orthoformate and oxalyl chloride. Retrieved from [Link]

-

RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

Sources

- 1. Synthesis of Oxadiazol-5-imines via the Cyclizative Capture of in Situ Generated Cyanamide Ions and Nitrile Oxides [organic-chemistry.org]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

The Pyrimidine-5-carbonitrile Core: A Privileged Scaffold in Modern Drug Discovery

Abstract

The pyrimidine-5-carbonitrile moiety has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating remarkable versatility and biological significance across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this unique chemical core, elucidating its fundamental physicochemical properties, diverse mechanisms of action, and its successful application in the development of targeted therapies. We will dissect the causal relationships behind its potent and selective interactions with various biological targets, present validated experimental protocols for its synthesis and evaluation, and offer insights into its future potential in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the pyrimidine-5-carbonitrile core's role in shaping the landscape of modern pharmacology.

Table of Contents

-

Introduction: The Concept of a "Privileged Scaffold"

-

Physicochemical and Structural Features of the Pyrimidine-5-carbonitrile Core

-

Biological Significance and Therapeutic Applications

-

Case Study 1: Ibrutinib - A Covalent BTK Inhibitor

-

Case Study 2: Tofacitinib - A Reversible JAK Inhibitor

-

Other Emerging Applications in Oncology

-

-

Synthetic Strategies for the Pyrimidine-5-carbonitrile Core

-

The Biginelli Reaction: A Classic Approach

-

Detailed Synthetic Protocol

-

-

Experimental Protocols for Biological Evaluation

-

In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Cell-Based Proliferation Assay (CellTiter-Glo®)

-

-

References

Introduction: The Concept of a "Privileged Scaffold"

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework capable of binding to multiple, often unrelated, biological targets with high affinity. This concept highlights the efficiency of certain chemical structures in providing a foundation for the development of a wide range of therapeutic agents. The pyrimidine ring, a heterocyclic aromatic compound, is a classic example of such a scaffold, being a fundamental component of nucleic acids.[1] The strategic incorporation of a cyano group at the 5-position of the pyrimidine ring gives rise to the pyrimidine-5-carbonitrile core, a modification that profoundly influences its electronic properties and hydrogen bonding capabilities, thereby enhancing its drug-like characteristics.

Physicochemical and Structural Features of the Pyrimidine-5-carbonitrile Core

The unique biological activity of the pyrimidine-5-carbonitrile core can be attributed to several key physicochemical and structural features:

-

Planarity and Aromaticity: The pyrimidine ring is planar and aromatic, which allows for favorable π-π stacking interactions with aromatic amino acid residues in the active sites of target proteins.

-

Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while attached amino or hydroxyl groups can serve as hydrogen bond donors. This allows for specific and strong interactions with protein targets.

-

The Cyano Group: The nitrile (cyano) group at the 5-position is a strong electron-withdrawing group. This electronic feature modulates the reactivity and binding affinity of the entire molecule. The nitrile group itself can also participate in hydrogen bonding as a weak acceptor.

-

Metabolic Stability: The pyrimidine core is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles of drugs containing this scaffold.

These features combine to create a versatile platform for the design of potent and selective inhibitors for a variety of enzyme families, particularly kinases.

Biological Significance and Therapeutic Applications

The pyrimidine-5-carbonitrile core is a cornerstone in the design of numerous targeted therapies, most notably in the fields of oncology and autoimmune diseases.[2] Its ability to be readily functionalized allows for the fine-tuning of selectivity and potency against specific biological targets.

Case Study 1: Ibrutinib - A Covalent BTK Inhibitor

Ibrutinib (Imbruvica®) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK). It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action: Ibrutinib's efficacy is rooted in its pyrimidine-5-carbonitrile core, which serves as the key pharmacophore that anchors the molecule within the ATP-binding pocket of BTK. The core's nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase. A strategically placed acrylamide group on a side chain then forms a covalent bond with a cysteine residue (Cys-481) in the active site, leading to irreversible inhibition of BTK's enzymatic activity.[3] This covalent interaction is responsible for the drug's high potency and prolonged duration of action.

Caption: Ibrutinib's covalent inhibition of BTK.

Case Study 2: Tofacitinib - A Reversible JAK Inhibitor

Tofacitinib (Xeljanz®) is an oral inhibitor of the Janus kinase (JAK) family of enzymes, primarily JAK1 and JAK3. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4]

Mechanism of Action: Unlike ibrutinib, tofacitinib is a reversible inhibitor. Its pyrrolo[2,3-d]pyrimidine core, which is structurally related to the pyrimidine-5-carbonitrile core, is crucial for its activity. This core mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of JAKs. The cyano group on an attached piperidine ring contributes to the molecule's potency and selectivity. The interactions are primarily non-covalent, involving hydrogen bonds and van der Waals forces, disrupting the JAK-STAT signaling pathway.[5][6]

Caption: Tofacitinib's reversible inhibition of JAKs.

Other Emerging Applications in Oncology

The versatility of the pyrimidine-5-carbonitrile core extends beyond BTK and JAK inhibition. Numerous studies have demonstrated its potential as a scaffold for developing inhibitors of other kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8]

| Compound Class | Target Kinase | Representative IC50 (nM) | Cancer Cell Line | Representative GI50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | HepG2 | 3.56 | [7] |

| Pyrimidine-5-carbonitrile derivative | VEGFR-2 | 530 | HCT-116 | 1.14 | [8] |

| Pyrimidine-5-carbonitrile derivative | PI3Kδ | 6990 | K562 | - | [9] |

Synthetic Strategies for the Pyrimidine-5-carbonitrile Core

The Biginelli Reaction: A Classic Approach

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile scaffold is the Biginelli reaction, a one-pot three-component condensation.[10][11] This reaction typically involves an aldehyde, a β-ketoester or a compound with an active methylene group like malononitrile, and urea or thiourea, often under acidic catalysis.[11][12]

Sources

- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

The Emerging Therapeutic Potential of 2-Ethylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its synthetic tractability and ability to engage in diverse biological interactions have cemented its status as a privileged structure. This technical guide delves into the specific and promising subclass of 2-ethylpyrimidine derivatives, offering an in-depth analysis of their potential pharmacological activities. While the broader pyrimidine family exhibits a wide spectrum of therapeutic applications, this whitepaper will focus on the experimentally validated activities of 2-ethyl substituted analogs, particularly in the realms of oncology and cardiovascular disease, while also exploring potential avenues for future research in other therapeutic areas. We will dissect the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the therapeutic promise of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery and development efforts.

Introduction: The Pyrimidine Scaffold and the Significance of the 2-Ethyl Substitution

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to the development of numerous antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The substitution at the 2-position of the pyrimidine ring is of particular interest as it can significantly influence the molecule's interaction with biological targets. The introduction of an ethyl group at this position can impart a unique combination of steric and electronic properties, potentially leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will explore the current landscape of 2-ethylpyrimidine derivatives and their burgeoning potential in modern therapeutics.

Anticancer Activity: A Primary Focus for 2-Ethylpyrimidine Derivatives

The development of novel anticancer agents is a paramount challenge in medicinal chemistry, and 2-ethylpyrimidine derivatives have emerged as a promising class of compounds in this arena. Their primary mechanism of action in oncology appears to be the inhibition of critical cellular processes such as cell division and enzymatic activity.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy for cancer chemotherapy. A series of 2,4,5-substituted pyrimidine derivatives, including those with a 2-ethyl substituent, have been identified as potent inhibitors of tubulin polymerization.[2]

One notable example, an indole-pyrimidine derivative, demonstrated excellent inhibition of tubulin polymerization with an IC50 value of 0.79 μM and displayed significant antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range (16 to 62 nM).[2] This compound was found to arrest cells in the G2/M phase of the cell cycle and competitively inhibit the binding of colchicine to tubulin, indicating that it interacts with the colchicine-binding site.[2] This discovery highlights that 2,4,5-substituted pyrimidines, including those with a 2-ethyl group, represent a novel class of tubulin polymerization inhibitors with substantial antiproliferative efficacy.[2]

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for evaluating the inhibitory effect of test compounds on tubulin polymerization.

Materials:

-

Purified tubulin protein (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM)

-

Test compounds (dissolved in DMSO)

-

Control inhibitors (e.g., colchicine, paclitaxel)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.

-

Add the test compound or control at various concentrations to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] While specific examples of 2-ethylpyrimidine derivatives as potent kinase inhibitors are emerging, the broader class of diaminopyrimidines has shown significant promise.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The addition of an ethyl group at the 2-position can potentially enhance binding affinity and selectivity.

Signaling Pathway: Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives

Caption: Kinase inhibition by 2-ethylpyrimidine derivatives.

Cardiovascular Applications: Renin Inhibition

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade. Inhibition of renin is a validated therapeutic strategy for the treatment of hypertension. High-throughput screening and structure-based drug design have led to the development of potent renin inhibitors, including those based on a 6-ethyl-2,4-diaminopyrimidine scaffold.[4]

These non-peptidic, small molecule inhibitors represent a significant advancement in the field, offering the potential for improved oral bioavailability and pharmacokinetic properties compared to earlier peptide-based inhibitors. The 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine template has shown moderate potency against renin, providing a novel and promising starting point for the development of new antihypertensive drugs.[4]

Antimicrobial Potential: Targeting Dihydrofolate Reductase (DHFR)

The enzyme dihydrofolate reductase (DHFR) is essential for the synthesis of nucleic acids and some amino acids, making it a crucial target for antimicrobial and anticancer therapies.[5] Diaminopyrimidine derivatives are a well-known class of DHFR inhibitors, with drugs like trimethoprim and pyrimethamine being widely used in clinical practice.[6] The 2,4-diaminopyrimidine motif is a key structural feature for potent DHFR inhibition.[5]

While specific studies on 2-ethylpyrimidine derivatives as DHFR inhibitors are not extensively documented, the established structure-activity relationship of diaminopyrimidine antifolates suggests that 2-ethyl substitution is a viable strategy for developing novel antimicrobial agents. The ethyl group could potentially occupy hydrophobic pockets within the active site of microbial DHFR, leading to enhanced potency and selectivity over the human enzyme. Further research is warranted to explore this potential.

Experimental Workflow: Screening for DHFR Inhibition

Caption: Workflow for DHFR inhibitor screening.

Anti-inflammatory and Other Potential Activities

The pyrimidine scaffold is also associated with anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] While specific data on 2-ethylpyrimidine derivatives as anti-inflammatory agents is limited, the general anti-inflammatory potential of pyrimidines suggests this as a promising area for future investigation. The introduction of a 2-ethyl group could influence selectivity for COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.

Furthermore, the diverse biological activities of pyrimidine derivatives in general, including antiviral and neuroprotective effects, open up numerous possibilities for the exploration of 2-ethylpyrimidine analogs in these therapeutic areas.

Synthesis of 2-Ethylpyrimidine Derivatives

A key advantage of the pyrimidine scaffold is its synthetic accessibility. A general and widely used method for the synthesis of substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of 2-ethylpyrimidine derivatives, propionamidine would be the appropriate amidine.

General Synthetic Scheme:

Further modifications of the pyrimidine ring can be achieved through various organic reactions, such as nucleophilic aromatic substitution on halopyrimidines, to introduce diverse functionalities at the 4, 5, and 6 positions, allowing for the generation of large and diverse chemical libraries for biological screening.

Conclusion and Future Directions

2-Ethylpyrimidine derivatives represent a promising and relatively underexplored area of medicinal chemistry. The available evidence strongly supports their potential as potent anticancer agents, particularly as inhibitors of tubulin polymerization, and as a novel class of renin inhibitors for the treatment of hypertension. The well-established role of the broader pyrimidine family as DHFR inhibitors and anti-inflammatory agents provides a strong rationale for investigating 2-ethylpyrimidine derivatives in these contexts.

Future research should focus on:

-

Systematic exploration of the structure-activity relationship of 2-ethylpyrimidine derivatives across a range of biological targets.

-

Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of the precise mechanisms of action through biochemical and cellular assays, as well as structural biology studies.

-

Expansion of screening efforts to include a wider range of therapeutic areas, such as virology and neurology.

The synthetic tractability and promising biological activities of 2-ethylpyrimidine derivatives make them a compelling class of molecules for the development of next-generation therapeutics. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for a variety of human diseases.

References

-

Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

- Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. [No valid URL provided]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PubMed Central. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [No valid URL provided]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

-

Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. MDPI. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. MDPI. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]

-